Ethyl 2-amino-5-[2-naphthylthio]benzoate
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Overview
Description
Ethyl 2-amino-5-[2-naphthylthio]benzoate is an organic compound with the molecular formula C19H17NO2S and a molecular weight of 323.41 g/mol . This compound is known for its unique structure, which includes an ethyl ester group, an amino group, and a naphthylthio group attached to a benzoate core. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of Ethyl 2-amino-5-[2-naphthylthio]benzoate typically involves the reaction of 2-naphthalenethiol with ethyl 2-amino-5-bromobenzoate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Ethyl 2-amino-5-[2-naphthylthio]benzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically affects the naphthylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may target the ester group, converting it to an alcohol.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions. For example, it can react with acyl chlorides to form amides.
Scientific Research Applications
Ethyl 2-amino-5-[2-naphthylthio]benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology: The compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its interactions with biological targets are of particular interest.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-5-[2-naphthylthio]benzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the naphthylthio group can participate in hydrophobic interactions. These interactions can affect the function of enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation .
Comparison with Similar Compounds
Ethyl 2-amino-5-[2-naphthylthio]benzoate can be compared with other similar compounds, such as:
Ethyl 2-amino-5-naphthalen-2-ylsulfanylbenzoate: This compound has a similar structure but may exhibit different reactivity due to variations in the position of the naphthylthio group.
Benzoic acid, 2-amino-5-(2-naphthalenylthio)-, ethyl ester: Another closely related compound with similar functional groups but different physical properties.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
52979-20-1 |
---|---|
Molecular Formula |
C19H17NO2S |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
ethyl 2-amino-5-naphthalen-2-ylsulfanylbenzoate |
InChI |
InChI=1S/C19H17NO2S/c1-2-22-19(21)17-12-16(9-10-18(17)20)23-15-8-7-13-5-3-4-6-14(13)11-15/h3-12H,2,20H2,1H3 |
InChI Key |
TZKBHVKCNLILJA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)SC2=CC3=CC=CC=C3C=C2)N |
Origin of Product |
United States |
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